molecular formula C6H12O3 B1328902 Ethyl 2-hydroxyisobutyrate CAS No. 80-55-7

Ethyl 2-hydroxyisobutyrate

Cat. No. B1328902
Key on ui cas rn: 80-55-7
M. Wt: 132.16 g/mol
InChI Key: GFUIDHWFLMPAGY-UHFFFAOYSA-N
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Patent
US04419443

Procedure details

In a 5-liter three neck distillation flask were placed 1.5 l of ethanol, 92 g of metallic sodium, 472 g of ethyl α-hydroxyisobutyrate (4 mole), and 240 g of urea (4 mole). The mixture was heated and stirred on hot oil bath at 100° C. for 18 hours. After ethanol and methanol were distilled off from the reaction mixture and then 2 l of water was added therefor, the mixture was made acid with aqueous hydrochloric acid solution and then extracted twice with ethyl acetate. The extract was dried with Glauber's salt, and then filtered. The solvent was distilled off from the extract to obtain 270 g of 5,5-dimethylhydantoin having a melting point of 75° C.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
472 g
Type
reactant
Reaction Step Two
Name
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].O[C:3]([CH3:10])([CH3:9])[C:4]([O:6]CC)=O.[NH2:11][C:12]([NH2:14])=[O:13]>C(O)C>[CH3:9][C:3]1([CH3:10])[NH:14][C:12](=[O:13])[NH:11][C:4]1=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
472 g
Type
reactant
Smiles
OC(C(=O)OCC)(C)C
Step Three
Name
Quantity
240 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred on hot oil bath at 100° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
In a 5-liter three neck distillation flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISTILLATION
Type
DISTILLATION
Details
After ethanol and methanol were distilled off from the reaction mixture
ADDITION
Type
ADDITION
Details
2 l of water was added
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with Glauber's salt
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1(C(NC(N1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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